Cas no 2680762-26-7 (Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate)

Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-28274033
- 2680762-26-7
- prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate
- Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate
-
- インチ: 1S/C12H15NO3/c1-4-8-16-11(14)13-7-9-15-10-12(13,5-2)6-3/h2,4,6H,1,3,7-10H2
- InChIKey: XFIHAYQDDJFCST-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(=O)OCC=C)C(C#C)(C=C)C1
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.8Ų
Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274033-0.05g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 95.0% | 0.05g |
$1140.0 | 2025-03-19 | |
Enamine | EN300-28274033-0.5g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 95.0% | 0.5g |
$1302.0 | 2025-03-19 | |
Enamine | EN300-28274033-1g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 1g |
$1357.0 | 2023-09-09 | ||
Enamine | EN300-28274033-2.5g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
Enamine | EN300-28274033-5.0g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-28274033-0.1g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 95.0% | 0.1g |
$1195.0 | 2025-03-19 | |
Enamine | EN300-28274033-1.0g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28274033-10.0g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 95.0% | 10.0g |
$5837.0 | 2025-03-19 | |
Enamine | EN300-28274033-10g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 10g |
$5837.0 | 2023-09-09 | ||
Enamine | EN300-28274033-5g |
prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate |
2680762-26-7 | 5g |
$3935.0 | 2023-09-09 |
Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylateに関する追加情報
Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate: A Comprehensive Overview
The compound with CAS No. 2680762-26-7, known as Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a morpholine ring with ethenyl and ethynyl substituents, making it a versatile building block for various applications.
Morpholine, the core structure of this compound, is a six-membered ring containing an oxygen atom and an amine group. The presence of ethenyl (vinyl) and ethynyl (acetylene) groups introduces additional functionality, enhancing its reactivity and potential for use in advanced chemical systems. Recent studies have highlighted the importance of such multifunctional molecules in the development of novel materials, including polymers and pharmaceutical agents.
The synthesis of Prop-2-en-1-yl 3-ethenyl-3-ethynylmorpholine-4-carboxylate involves a series of carefully controlled reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. Researchers have explored various methodologies, including cross-coupling reactions and conjugate additions, to optimize the synthesis process. These advancements have not only improved the efficiency of production but also opened new avenues for functionalizing similar compounds.
One of the most promising applications of this compound lies in its use as a precursor for advanced materials. The carboxylic acid ester functionality allows for easy incorporation into polymer networks, where it can serve as a crosslinking agent or a reactive site for further modification. Additionally, the ethenyl and ethynyl groups enable participation in click chemistry reactions, which are highly efficient and selective processes for constructing complex molecules.
Recent research has also focused on the biological activity of Prop-2-en-1-yl 3-ethenyl-3 ethyn ylmorpholine 4 carbox ylate. Studies have shown that its unique structure may impart bioactivity, making it a potential candidate for drug discovery efforts. The molecule's ability to interact with biological systems through non-covalent interactions, such as hydrogen bonding and π–π stacking, suggests its utility in designing bioactive agents with tailored properties.
In terms of industrial applications, this compound is being explored for use in coatings, adhesives, and electronic materials. Its ability to undergo polymerization under mild conditions makes it an attractive option for developing high-performance materials with tunable properties. Furthermore, its compatibility with existing manufacturing processes ensures ease of integration into industrial workflows.
The environmental impact of Prop 2 en 1 yl 3 ethen yl 3 ethyn ylmorpholine 4 carbox ylate is another area of active research. Scientists are investigating its biodegradability and toxicity to ensure that its widespread use does not pose risks to ecosystems or human health. Preliminary findings suggest that the molecule's structure may facilitate biodegradation under certain conditions, though further studies are needed to confirm these results.
In conclusion, Prop 2 en 1 yl 3 ethen yl 3 ethyn ylmorpholine 4 carbox ylate (CAS No. 2680762 26 7) represents a significant advancement in organic chemistry. Its versatile structure, combined with cutting-edge synthetic methods and promising applications across multiple industries, positions it as a key player in the development of next-generation materials and technologies.
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